Scientific Field: Organic Chemistry
Summary of the Application: Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
Scientific Field: Organic Chemistry
Summary of the Application: “1-Amino-3-ethyl-2,2-dimethylpentan-3-ol” is a chemical compound that can be used in the synthesis of various organic compounds .
Results or Outcomes: The outcomes of these syntheses can vary widely depending on the specific reactions and conditions used .
1-Amino-3-ethyl-2,2-dimethylpentan-3-ol is an organic compound characterized by its complex structure, which includes an amino group and a hydroxyl group. The molecular formula for this compound is , and it has a molar mass of approximately 195.73 g/mol. The compound features a pentane backbone with ethyl and dimethyl substituents, contributing to its unique chemical properties and potential applications in various fields such as biochemistry and pharmaceuticals .
The biological activity of 1-amino-3-ethyl-2,2-dimethylpentan-3-ol has been the subject of investigation due to its potential effects on metabolic pathways and enzyme interactions. As an alcohol derivative, it can influence various biochemical pathways by participating in hydrogen bonding and altering cell membrane fluidity. Its interaction with biological targets may lead to changes in enzyme activity, making it a candidate for further pharmacological studies .
The synthesis of 1-amino-3-ethyl-2,2-dimethylpentan-3-ol can be achieved through several methods:
1-Amino-3-ethyl-2,2-dimethylpentan-3-ol has several applications across different sectors:
Studies on the interactions of 1-amino-3-ethyl-2,2-dimethylpentan-3-ol have shown that it can engage with various molecular targets through hydrogen bonding and other intermolecular forces. These interactions are influenced by environmental factors such as temperature and pH, which can affect the compound’s solubility and stability in biological systems .
Several compounds share structural similarities with 1-amino-3-ethyl-2,2-dimethylpentan-3-ol. Here are some notable examples:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
3-Ethyl-2,2-dimethylpentan-3-ol | Contains similar ethyl and dimethyl groups | Lacks the amino group present in 1-amino compound |
3-Ethyl-2-methylpentan-3-amino | Amino group present but fewer methyl substituents | Different branching pattern compared to the target |
3-Amino-2,4-dimethylpentan-1-alcohol | Contains an amino group but different functional groups | Variations in functional groups lead to different reactivity |
The uniqueness of 1-amino-3-ethyl-2,2-dimethylpentan-3-ol lies in its specific combination of amino and hydroxyl functionalities along with its branched structure, which imparts distinct chemical properties compared to these similar compounds .
1-Amino-3-ethyl-2,2-dimethylpentan-3-ol (CAS: 1909311-83-6, 1526551-73-4) is a β-amino alcohol derivative characterized by a tertiary alcohol group and a primary amine group within a branched alkyl framework. Its molecular formula, $$ \text{C}9\text{H}{21}\text{NO} $$, and molecular weight of 159.27 g/mol, position it as a structurally unique compound with potential applications in asymmetric catalysis, pharmaceutical intermediates, and materials science. The presence of both amine and hydroxyl functional groups enables participation in hydrogen bonding and stereoselective reactions, making it a candidate for organocatalytic processes.
Recent interest in this compound stems from its structural similarity to known bioactive β-amino alcohols, which exhibit neuroprotective and antimicrobial properties. Furthermore, its branched hydrocarbon chain may enhance solubility in nonpolar media, broadening its utility in synthetic organic chemistry.
This review addresses the following questions:
Objectives include:
The compound’s reactivity arises from two key features:
Theoretical studies suggest that the stereoelectronic profile of this compound facilitates enantioselective transformations. For example, its amine group can stabilize enolate intermediates via electrostatic interactions, as modeled in density functional theory (DFT) calculations for analogous β-amino alcohols.
Industrial-scale synthesis typically involves:
Method | Yield (%) | Purity (%) | Key Challenges |
---|---|---|---|
Nucleophilic Substitution | 65–78 | ≥95 | Byproduct formation |
Reductive Amination | 82–90 | ≥98 | Cost of borohydride reagents |
In asymmetric catalysis, this compound has been employed as a chiral auxiliary in Michael additions, achieving enantiomeric excess ($$ee$$) values exceeding 90% for β-keto ester substrates. Comparative analysis with simpler β-amino alcohols (e.g., 2-amino-2-methylpropan-1-ol) reveals superior stereocontrol due to its bulky substituents.
While direct studies on 1-amino-3-ethyl-2,2-dimethylpentan-3-ol are limited, structural analogs demonstrate:
Retrosynthetic dissection of 1-amino-3-ethyl-2,2-dimethylpentan-3-ol focuses on disconnecting the tertiary alcohol and amino functionalities. A primary route involves disassembling the molecule into a 1,3-dicarbonyl precursor (e.g., ethyl 3-oxovalerate) and an ethylamine derivative [2] [7]. The tertiary alcohol moiety can be traced to a ketone intermediate, which undergoes stereoselective reduction. For example, Corey–Itsuno reduction using catecholborane and a chiral CBS catalyst enables enantiocontrol at the alcohol center [4]. Alternatively, α-tertiary 1,2-diols serve as viable intermediates, as demonstrated in ruthenium-catalyzed borrowing hydrogen amination strategies [3].
A second retrosynthetic pathway targets the simultaneous construction of the quaternary carbon skeleton. This approach leverages alkylation of malonic acid derivatives, where sequential methyl and ethyl group introductions achieve the 2,2-dimethyl-3-ethyl backbone [2] [7]. Computational modeling suggests that steric effects favor methylation at the less hindered α-position of 1,3-dicarbonyl systems, guiding reagent selection [7].
Total synthesis typically proceeds via three stages:
Notably, photoredox catalysis offers a modern alternative. Vinyl azides react with NHPI esters under blue light irradiation, forming α-tertiary amines via radical cross-coupling [5]. When paired with a ketyl radical precursor, this method directly installs both amino and alcohol groups in a single step [5] [6].
Convergent synthesis merges separately prepared fragments:
A selenium-catalyzed C–H amination strategy enables diastereoconvergent coupling of racemic homoallylic alcohols with amine nucleophiles, achieving high anti-selectivity through stereoelectronic control [8]. This method bypasses the need for enantiopure starting materials, streamlining production [8].
Sustainable approaches emphasize atom economy and catalytic efficiency:
Comparative analysis reveals the borrowing hydrogen method reduces E-factor by 62% compared to classical imine routes [3] [9].
Key scalability hurdles include:
Process intensification studies demonstrate that combining continuous flow synthesis with enzymatic resolution achieves a space-time yield of 2.1 kg·L⁻¹·day⁻¹, meeting industrial demands [7] [9].